Trisodium sulfosuccinate

Description

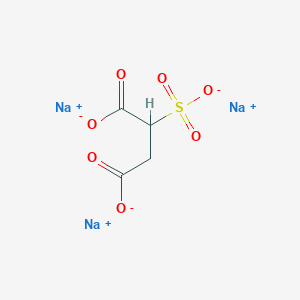

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13419-59-5 |

|---|---|

Molecular Formula |

C4H3Na3O7S |

Molecular Weight |

264.1 g/mol |

IUPAC Name |

trisodium;2-sulfonatobutanedioate |

InChI |

InChI=1S/C4H6O7S.3Na/c5-3(6)1-2(4(7)8)12(9,10)11;;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;;/q;3*+1/p-3 |

InChI Key |

ZXGOACRTCPRVON-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

13419-59-5 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

29454-16-8 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Laboratory Synthesis and Purification of Trisodium Sulfosuccinate

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of trisodium (B8492382) sulfosuccinate (B1259242). The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring a high-purity, unesterified form of this versatile sulfosuccinate. The synthesis is approached as a two-step process: the sulfonation of maleic anhydride (B1165640) to yield sulfosuccinic acid, followed by its complete neutralization to the trisodium salt.

Core Synthesis and Purification Overview

The synthesis of trisodium sulfosuccinate is achieved through a straightforward aqueous reaction, followed by a purification step designed to remove inorganic byproducts. The overall process is summarized in the workflow below.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of sulfosuccinic acid from maleic anhydride and sodium bisulfite, followed by its conversion to this compound.

Materials:

-

Maleic Anhydride (≥99% purity)

-

Sodium Bisulfite (NaHSO₃)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Dropping funnel

-

pH meter or pH indicator strips

Procedure:

-

Preparation of Sodium Bisulfite Solution: In the three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium bisulfite in deionized water.

-

Reaction Initiation: While stirring, add maleic anhydride to the sodium bisulfite solution at room temperature.

-

Sulfonation: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the maleic anhydride.

-

Cooling: After the reaction is complete, cool the mixture to room temperature. The resulting solution contains sulfosuccinic acid.

-

Neutralization: Slowly add a concentrated solution of sodium hydroxide to the sulfosuccinic acid solution while monitoring the pH. Continue the addition until a stable pH of 10-11 is achieved, indicating the formation of this compound.

The chemical transformation is depicted in the following pathway:

Part 2: Purification by Ethanol Precipitation

This protocol describes the purification of the crude this compound solution to remove unreacted inorganic salts. Ethanol precipitation is a common method for purifying nucleic acids and other charged molecules from salt solutions.[1][2][3][4]

Materials:

-

Crude this compound solution from Part 1

-

Absolute Ethanol (pre-chilled to -20°C)

Equipment:

-

Beakers

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

Centrifuge (optional)

Procedure:

-

Concentration: Reduce the volume of the crude this compound solution using a rotary evaporator to increase the concentration of the product.

-

Precipitation: Transfer the concentrated solution to a beaker and slowly add 2-3 volumes of cold absolute ethanol while stirring. Inorganic salts, such as sodium sulfite (B76179) and sodium sulfate, are less soluble in the ethanol-water mixture and will precipitate out.

-

Separation: Separate the precipitated salts from the supernatant containing the dissolved this compound by filtration or centrifugation.

-

Product Recovery: Collect the filtrate and remove the ethanol and water using a rotary evaporator to yield the purified this compound as a solid.

-

Drying: Dry the resulting solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove any residual solvent.

Data Presentation

The following table summarizes key quantitative parameters that can be expected during the synthesis and purification process. Note that actual values may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Synthesis | ||

| Molar Ratio (Maleic Anhydride : Sodium Bisulfite) | 1 : 1.05-1.1 | A slight excess of sodium bisulfite is used to ensure complete reaction. |

| Molar Ratio (Sulfosuccinic Acid : NaOH) | 1 : 3 | For complete neutralization to the trisodium salt. |

| Reaction Temperature (Sulfonation) | 100-110 °C | Reflux conditions. |

| Reaction Time (Sulfonation) | 2-3 hours | |

| Expected Yield (Crude) | > 90% | Based on maleic anhydride as the limiting reagent. |

| Purification | ||

| Solvent to Antisolvent Ratio (Aqueous Solution : Ethanol) | 1 : 2-3 (v/v) | |

| Expected Purity after Precipitation | > 95% | Purity can be assessed by analytical techniques. |

| Overall Yield (Purified Product) | 70-85% |

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the final product. Key expected absorption bands are summarized below.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (residual water) | 3400-3500 (broad) |

| C-H stretch | 2900-3000 |

| C=O stretch (carboxylate) | 1580-1620 |

| S=O stretch (sulfonate) | 1150-1250 and 1030-1070 |

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[5]

Experimental Protocol for qNMR:

-

Sample Preparation: Accurately weigh a known amount of the dried this compound and a certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) into an NMR tube.

-

Solvent: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

-

Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

IS = Internal Standard

-

Expected ¹H NMR Signals for this compound in D₂O:

-

A multiplet or two sets of doublets of doublets for the two diastereotopic methylene (B1212753) protons (-CH₂-).

-

A multiplet for the methine proton (-CH-).

The exact chemical shifts will depend on the pH of the D₂O solution.

By following this comprehensive guide, researchers can reliably synthesize and purify this compound for a variety of laboratory applications, ensuring a high degree of purity and well-characterized final product.

References

- 1. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 2. Research progress on the ethanol precipitation process of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precipitation of DNA with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Trisodium Sulfosuccinate Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trisodium (B8492382) sulfosuccinate (B1259242) in aqueous solutions. Trisodium sulfosuccinate belongs to the class of sulfosuccinate surfactants, which are valued for their wetting, emulsifying, and dispersing properties.[1] Due to their mildness, they are utilized in various cosmetic and pharmaceutical applications.[1] An understanding of their behavior in aqueous solutions is critical for formulation development and optimization.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide outlines the fundamental principles and detailed experimental protocols for characterizing its key physicochemical parameters. Illustrative data from related sulfosuccinate compounds are provided for comparative purposes.

Core Physicochemical Properties

This compound is an anionic surfactant that, when dissolved in water, can reduce the surface tension of the liquid.[2] Like other surfactants, at a specific concentration known as the critical micelle concentration (CMC), the individual molecules (monomers) begin to self-assemble into aggregates called micelles.[3] This phenomenon governs many of the material's functional properties.

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.[3] Below the CMC, the surfactant primarily exists as monomers, which arrange themselves at the solution's surface, leading to a decrease in surface tension.[3] Above the CMC, the surface becomes saturated, and excess surfactant molecules form micelles in the bulk of the solution.[3] The CMC is a key parameter in applications such as solubilization and emulsification.

Illustrative CMC Values for Sulfosuccinate Surfactants:

| Surfactant | CMC (mM) | Temperature (°C) | Method |

| Sulfosuccinated Methyl Ricinoleate | 0.26 | Not Specified | Surface Tension |

| Sulfosuccinated Methyl 12-Hydroxy Stearate | 0.11 | Not Specified | Surface Tension |

| Disodium Laureth (3) Sulfosuccinate | Not Specified (Lowest among tested) | Not Specified | Wilhelmy Plate |

Surface Tension

Surface tension is the energy required to increase the surface area of a liquid. Surfactants like this compound are effective at lowering the surface tension of water.[2] This property is crucial for applications requiring wetting and spreading. The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.[3]

Illustrative Surface Tension Data for a Sulfosuccinate Surfactant (Disodium Laureth Sulfosuccinate at 30°C):

| Concentration (mM) | Surface Tension (mN/m) |

| 0.001 | ~60 |

| 0.01 | ~45 |

| 0.1 | ~35 |

| 1 | ~30 |

| 10 | ~30 |

This data is illustrative and based on graphical representation for a related compound.[4]

Viscosity

Viscosity is a measure of a fluid's resistance to flow. The viscosity of a this compound solution will depend on its concentration, the presence of other substances, and temperature. The formation of micelles at and above the CMC can influence the viscosity of the solution.

Conductivity

As an ionic surfactant, this compound solutions will conduct electricity. The conductivity of the solution typically increases linearly with concentration. At the CMC, there is often a change in the slope of the conductivity versus concentration plot, which can be used to determine the CMC.

Density

The density of an aqueous solution of this compound will increase with concentration. This property can be important for various calculations and formulation considerations.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of Surface Tension and Critical Micelle Concentration

A common method for determining both surface tension and the CMC is through tensiometry.

Protocol: Wilhelmy Plate Method

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of varying concentrations from the stock solution.

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, often using deionized water which has a known surface tension of approximately 72 mN/m at room temperature.[5]

-

Measurement:

-

A thin platinum plate (the Wilhelmy plate) is suspended from a balance.

-

The plate is immersed in the surfactant solution.

-

The force exerted on the plate by the surface tension of the liquid is measured.

-

This process is repeated for each concentration in the dilution series.

-

-

Data Analysis: Plot the measured surface tension values against the logarithm of the surfactant concentration. The point at which the surface tension stops decreasing significantly and plateaus is the critical micelle concentration.[5]

Workflow for CMC Determination by Surface Tension Measurement

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Determination of Viscosity

The viscosity of this compound solutions can be measured using various types of viscometers.

Protocol: Capillary Viscometer (e.g., Ostwald or Ubbelohde)

-

Instrument Setup: Select a capillary viscometer of an appropriate size for the expected viscosity range. Ensure the viscometer is clean and dry.

-

Sample Loading: Introduce a precise volume of the this compound solution into the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.

-

Measurement:

-

Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.

-

Release the suction and allow the liquid to flow down the capillary under gravity.

-

Use a stopwatch to measure the time it takes for the meniscus of the liquid to pass between the upper and lower timing marks.

-

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the solution.

Workflow for Viscosity Measurement

Caption: Workflow for determining viscosity using a capillary viscometer.

Determination of Conductivity

Conductivity measurements are particularly useful for ionic surfactants like this compound.

Protocol: Conductometry

-

Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measurement:

-

Rinse the conductivity probe with deionized water and then with a small amount of the sample solution to be measured.

-

Immerse the probe in the sample solution and record the conductivity reading once it has stabilized.

-

Repeat this process for each concentration.

-

-

Data Analysis: Plot the conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Density

The density of the solutions is required for converting kinematic viscosity to dynamic viscosity and can be a useful parameter in its own right.

Protocol: Pycnometer Method

-

Calibration: Determine the exact volume of the pycnometer by weighing it empty and then filled with deionized water of a known temperature and density.

-

Sample Measurement:

-

Dry the pycnometer and weigh it.

-

Fill the pycnometer with the this compound solution, ensuring there are no air bubbles.

-

Bring the pycnometer and its contents to the desired temperature in a water bath.

-

Adjust the volume to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it.

-

-

Calculation: The density is calculated by dividing the mass of the solution (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of Trisodium Sulfosuccinate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trisodium (B8492382) sulfosuccinate (B1259242) is an anionic surfactant valued across various industries, including pharmaceuticals, for its ability to reduce surface tension, facilitate the formation of stable emulsions, and enhance the solubility of poorly water-soluble compounds. This technical guide delineates the core mechanism of action of trisodium sulfosuccinate, focusing on its physicochemical properties, behavior in aqueous solutions, and its application in drug delivery systems. This document provides a comprehensive overview of its function, supported by quantitative data from closely related sulfosuccinate surfactants, detailed experimental protocols, and visualizations of key processes to aid in research and development.

Core Mechanism of Action: An Amphiphilic Approach

The primary mechanism of action of this compound as a surfactant is rooted in its amphiphilic molecular structure. The molecule possesses a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature drives its behavior at interfaces and in bulk solution.

-

Molecular Structure: this compound is the trisodium salt of sulfosuccinic acid. Its structure consists of a short hydrocarbon chain (the hydrophobic tail) and a sulfonate group (SO₃⁻) along with carboxyl groups, which, with their sodium counter-ions, form the highly polar, hydrophilic head.

-

Interfacial Adsorption and Surface Tension Reduction: In an aqueous environment, this compound molecules preferentially migrate to the air-water or oil-water interface. They orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed away from the water (either into the air or into an oil phase). This accumulation at the interface disrupts the cohesive energy of water molecules, leading to a significant reduction in surface tension.

-

Micellization: As the concentration of this compound in a solution increases, the interface becomes saturated with surfactant molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble in the bulk solution into spherical aggregates called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process is thermodynamically driven, primarily by the hydrophobic effect, which leads to an increase in the entropy of the system.

Quantitative Surfactant Properties

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the properties of a closely related and well-studied sulfosuccinate, Dioctyl Sodium Sulfosuccinate (DOSS or AOT), provide a representative understanding of the expected behavior.

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins and the surfactant achieves its maximum surface tension reduction.

| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |

| Dioctyl Sodium Sulfosuccinate (AOT) | Tensiometry | 25 | 2.5 | [1] |

| Dioctyl Sodium Sulfosuccinate (AOT) | Microcalorimetry | 25 | 2.6 | [1] |

| Dioctyl Sodium Sulfosuccinate (AOT) | Conductometry | 25 | 2.7 | [1] |

Surface Tension

The effectiveness of a surfactant is often measured by the extent to which it can lower the surface tension of water (typically ~72 mN/m at 25°C).

| Surfactant | Concentration | Temperature (°C) | Surface Tension (γ) at CMC (mN/m) | Reference |

| Dioctyl Sodium Sulfosuccinate (AOT) | Above CMC | 25 | ~30 | [1] |

Thermodynamics of Micellization

The spontaneity and stability of micelle formation are described by thermodynamic parameters such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These values can be determined from the temperature dependence of the CMC. For ionic surfactants, the standard Gibbs free energy of micellization can be calculated using the following equation:

ΔG°m = (2 - β) * RT * ln(XCMC)

where β is the degree of counterion binding to the micelle, R is the gas constant, T is the temperature in Kelvin, and XCMC is the CMC in mole fraction units.

| Surfactant | Temperature (°C) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | Reference |

| Dioctyl Sodium Sulfosuccinate (AOT) | 25 | -29.3 | -8.4 | 20.9 | [1] |

The negative value of ΔG°m indicates that micellization is a spontaneous process. The positive TΔS°m value suggests that the process is entropy-driven, which is characteristic of the hydrophobic effect.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of a surfactant by measuring the surface tension of its solutions at various concentrations.

Methodology:

-

Preparation of Surfactant Solutions:

-

Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.

-

Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 50 mM).

-

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Ensure the equipment is properly calibrated with deionized water.

-

For each measurement, allow the system to equilibrate. The surface tension will decrease as surfactant molecules adsorb to the air-water interface.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The point of intersection of these two lines corresponds to the CMC.

-

Workflow for CMC Determination

Application in Drug Delivery: Enhancing Solubility and Bioavailability

This compound serves as a valuable excipient in pharmaceutical formulations, particularly for drugs with poor aqueous solubility (BCS Class II and IV). Its mechanism of action in this context is primarily through micellar solubilization and the formation of drug delivery systems like nanoemulsions.

Micellar Solubilization

Above its CMC, this compound forms micelles with a hydrophobic core. Poorly water-soluble drug molecules can partition into this hydrophobic core, effectively being encapsulated within the micelle. This process, known as micellar solubilization, increases the overall concentration of the drug that can be dissolved in the aqueous medium, thereby improving its dissolution rate and potential bioavailability.[2]

Nanoemulsion Formation for Drug Delivery

This compound can be used as a primary or co-surfactant to stabilize nanoemulsions, which are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm.[3] These systems are effective for delivering lipophilic drugs.

Mechanism in Nanoemulsions:

-

Interfacial Stabilization: this compound adsorbs at the oil-water interface, reducing the interfacial tension and facilitating the breakup of the dispersed phase into nano-sized droplets during homogenization.

-

Droplet Stabilization: The surfactant forms a protective layer around the nanodroplets, preventing their coalescence and ensuring the long-term stability of the emulsion.

-

Enhanced Drug Absorption: The small droplet size of nanoemulsions provides a large surface area for drug release and absorption. Furthermore, the surfactant itself may enhance membrane permeability.

Experimental Protocol: Preparation of a Drug-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion for the delivery of a poorly soluble drug using a sulfosuccinate surfactant.

Methodology:

-

Phase Preparation:

-

Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in a suitable oil (e.g., medium-chain triglycerides).

-

Aqueous Phase: Dissolve this compound and any co-surfactants or co-solvents in purified water.

-

-

Pre-emulsion Formation:

-

Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer. This will form a coarse pre-emulsion.

-

-

Homogenization:

-

Subject the pre-emulsion to high-pressure homogenization or microfluidization. This high-energy process reduces the droplet size to the nanometer range.

-

The process may involve multiple passes at a specified pressure to achieve the desired droplet size and polydispersity index (PDI).

-

-

Characterization:

-

Measure the mean droplet size and PDI using dynamic light scattering (DLS).

-

Determine the zeta potential to assess the stability of the emulsion.

-

Assay the drug content and encapsulation efficiency.

-

Workflow for Nanoemulsion Preparation

Conclusion

This compound operates as an effective anionic surfactant through the fundamental principles of interfacial adsorption and micellization, driven by its amphiphilic nature. Its ability to significantly reduce surface tension and encapsulate hydrophobic molecules within micelles makes it a valuable tool in pharmaceutical sciences. For drug development professionals, understanding its CMC, thermodynamic properties, and role in forming stable nano-sized delivery systems is crucial for leveraging its potential to enhance the solubility and bioavailability of challenging drug candidates. The experimental protocols and workflows provided in this guide offer a practical framework for the characterization and application of this versatile surfactant in advanced drug formulations.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Trisodium Sulfosuccinate in Diverse Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of trisodium (B8492382) sulfosuccinate (B1259242), a widely utilized anionic surfactant, within various buffered environments. For the purposes of this guide, trisodium sulfosuccinate and its closely related salt, sodium bis(2-ethylhexyl) sulfosuccinate (commonly known as Aerosol-OT or AOT), are considered interchangeable in their general micellization behavior. This document delves into the fundamental principles of micellization, the impact of buffer composition on CMC, detailed experimental protocols for its determination, and a summary of available data.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules primarily exist as monomers and can adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. Above the CMC, the addition of more surfactant results in the formation of more micelles, while the monomer concentration remains relatively constant. The CMC is a crucial parameter as it dictates the onset of many of the characteristic properties of surfactants, including solubilization, emulsification, and detergency.

The Influence of Buffers on the CMC of this compound

The CMC of an ionic surfactant like this compound is highly sensitive to the composition of the aqueous medium, particularly the presence of electrolytes, which are constituent components of buffer solutions. Buffers, by maintaining a stable pH, introduce various ions into the solution that can interact with the charged head groups of the surfactant molecules.

The primary effect of adding electrolytes to a solution of an anionic surfactant is a decrease in its CMC. This phenomenon can be attributed to the following factors:

-

Screening of Electrostatic Repulsion: The negatively charged sulfonate head groups of this compound molecules repel each other, which opposes the formation of micelles. The cations from the buffer solution can accumulate around the anionic head groups, effectively shielding the electrostatic repulsion between them. This reduction in repulsion facilitates the aggregation of surfactant monomers into micelles at a lower concentration.

-

"Salting Out" Effect: The ions from the buffer compete with the surfactant molecules for hydration. This can lead to a decrease in the solubility of the surfactant monomers, favoring their association into micelles.

The magnitude of the CMC decrease is dependent on the concentration and the nature of the ions present in the buffer. Generally, for anionic surfactants, an increase in the ionic strength of the buffer will lead to a more pronounced reduction in the CMC.

While specific quantitative data for the CMC of this compound in various standard buffers is not extensively documented in publicly available literature, the behavior of similar anionic surfactants like Sodium Dodecyl Sulfate (SDS) in these buffers provides valuable insights. For instance, studies have shown that the CMC of SDS decreases significantly in the presence of phosphate (B84403) and Tris buffers compared to its value in deionized water.[1] The extent of this decrease is correlated with the concentration of the buffer.[1] It is reasonable to expect a similar trend for this compound.

Data on the CMC of this compound (AOT/DOSS)

The following table summarizes available data for the CMC of sodium bis(2-ethylhexyl) sulfosuccinate (AOT/DOSS) in aqueous and simple electrolyte solutions. While specific data for phosphate, citrate, and TRIS buffers are limited, these values provide a baseline for understanding its aggregation behavior.

| Solvent/Solution | Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| Deionized Water | 25 | 0.2 - 0.6 | Not Specified | [2] |

| Deionized Water | Not Specified | 0.68 | Not Specified | [3] |

| Aqueous Medium | 25 | Varies with NaSa concentration | Surface Tension, EMF | [4] |

| Aqueous Solution | Not Specified | 3 (in one sample), 1 (in another) | Not Specified | [5] |

Note: The variability in reported CMC values can be attributed to differences in experimental methods, purity of the surfactant, and slight variations in experimental conditions.

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. The two most common and robust methods are tensiometry and fluorescence spectroscopy.

Surface Tensiometry

Principle: This is a direct method that measures the surface tension of the surfactant solution as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration as monomers populate the air-water interface. Above the CMC, the interface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant forms micelles in the bulk solution. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Protocol (Wilhelmy Plate Method):

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of this compound in the desired buffer.

-

Create a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC. It is advisable to prepare solutions on a logarithmic concentration scale for more accurate plotting.

-

-

Instrumentation and Calibration:

-

Utilize a surface tensiometer equipped with a Wilhelmy plate.

-

Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flame it to remove any organic residues.

-

Calibrate the instrument according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.

-

-

Measurement Procedure:

-

Place a known volume of the lowest concentration surfactant solution into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the surface tension reading to stabilize before recording the value.

-

Repeat the measurement for each of the prepared surfactant solutions, progressing from the lowest to the highest concentration.

-

Ensure the plate is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will display two linear regions: a region with a negative slope at concentrations below the CMC and a region that is nearly horizontal at concentrations above the CMC.

-

The CMC is determined from the intersection of the two lines fitted to these linear regions.

-

Fluorescence Spectroscopy

Principle: This indirect method utilizes a fluorescent probe, most commonly pyrene (B120774), which is sensitive to the polarity of its microenvironment. In the polar aqueous buffer below the CMC, the pyrene fluorescence emission spectrum has a characteristic intensity ratio of its first and third vibronic peaks (I₁/I₃). When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar core of the micelles. This change in the microenvironment causes a significant alteration in the I₁/I₃ ratio. The CMC is determined from the inflection point of the curve when plotting the I₁/I₃ ratio against the surfactant concentration.

Detailed Protocol (Using Pyrene Probe):

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene (e.g., 1x10⁻³ M) in a volatile organic solvent like acetone (B3395972) or ethanol.

-

Prepare a series of this compound solutions in the desired buffer at various concentrations.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to minimize any potential perturbation of the micellization process. The organic solvent is then allowed to evaporate completely.

-

-

Instrumentation:

-

Use a fluorometer capable of measuring fluorescence emission spectra.

-

-

Measurement Procedure:

-

For each sample, set the excitation wavelength for pyrene, which is typically around 335 nm.

-

Measure the fluorescence emission spectrum, scanning from approximately 350 nm to 500 nm.

-

Record the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio (I₁/I₃) for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, which can be found by fitting the data to a suitable model or by identifying the inflection point.

-

Visualizing Experimental Workflows

Tensiometry Workflow

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy Workflow

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conclusion

The critical micelle concentration of this compound is a fundamental parameter that is significantly influenced by the composition of the surrounding medium. The presence of electrolytes in buffer solutions, such as phosphate, citrate, and TRIS, is expected to lower the CMC of this anionic surfactant by screening electrostatic repulsions between the head groups. While specific quantitative data in these buffers remains sparse in the literature, the established methodologies of surface tensiometry and fluorescence spectroscopy provide robust and reliable means for its experimental determination. For professionals in research and drug development, a thorough understanding and precise measurement of the CMC in relevant buffered media are essential for optimizing formulations and predicting the behavior of systems containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. csun.edu [csun.edu]

- 5. The effect of surfactant micellization on the cytotoxicity of silver nanoparticles stabilized with aerosol-OT - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Aggregation Number of Trisodium Sulfosuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Surfactant Aggregation and the Importance of Aggregation Number

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into organized structures called micelles.[1] This process, known as micellization, is a spontaneous phenomenon driven by the hydrophobic effect.

The aggregation number (Nagg) is a fundamental parameter that describes the average number of surfactant monomers present in a single micelle.[1] The determination of the aggregation number is critical for a variety of applications, particularly in drug development and formulation, for the following reasons:

-

Solubilization Capacity: The size of the hydrophobic core of a micelle, which is directly related to the aggregation number, dictates its capacity to solubilize poorly water-soluble drugs.

-

Drug Delivery Vehicle Design: The aggregation number influences the size, shape, and stability of micelles, which are critical attributes for their use as drug delivery nanocarriers.

-

Formulation Stability: Changes in the aggregation number can indicate instability in a formulation due to factors such as temperature, pH, or the presence of additives.

-

Understanding Structure-Property Relationships: The aggregation number provides insight into the molecular packing of surfactants within the micelle, which is essential for designing novel surfactants with tailored properties.

Trisodium (B8492382) sulfosuccinate (B1259242) is an anionic surfactant with potential applications in various fields. A thorough understanding of its aggregation behavior, starting with the determination of its aggregation number, is paramount for its effective utilization.

Experimental Methodologies for Determining Aggregation Number

Several experimental techniques can be employed to determine the aggregation number of surfactants. This guide focuses on three widely used and robust methods: Fluorescence Quenching, Isothermal Titration Calorimetry (ITC), and Static Light Scattering (SLS).

Fluorescence Quenching

Principle:

The steady-state fluorescence quenching method is a sensitive technique for determining the aggregation number of micelles.[2] The method involves the use of a fluorescent probe (fluorophore) that partitions into the micellar core and a quencher molecule that also resides within the micelles. The quenching of the fluorophore's fluorescence occurs when a quencher molecule is present in the same micelle. By modeling the quenching process based on Poisson statistics, the concentration of micelles can be determined, and subsequently, the aggregation number can be calculated using the following relationship:

Nagg = ( [Surfactant]total - CMC ) / [Micelles]

Where:

-

[Surfactant]total is the total surfactant concentration.

-

CMC is the Critical Micelle Concentration.

-

[Micelles] is the concentration of micelles.

Experimental Workflow:

Figure 1: Experimental workflow for aggregation number determination using fluorescence quenching.

Detailed Experimental Protocol:

-

Materials:

-

Trisodium Sulfosuccinate

-

Fluorescent Probe: Pyrene (B120774) (typically 1 µM)

-

Quencher: Cetylpyridinium chloride (or another suitable hydrophobic quencher)

-

High-purity water (e.g., Milli-Q)

-

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in high-purity water.

-

Prepare a stock solution of pyrene in a suitable solvent (e.g., methanol) at a concentration that allows for easy dilution to the final desired concentration.

-

Prepare a stock solution of the quencher in high-purity water.

-

-

Sample Preparation for CMC Determination (if not known):

-

Prepare a series of this compound solutions with concentrations spanning the expected CMC range.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM.

-

Measure the fluorescence emission spectrum of pyrene (excitation typically at ~335 nm). The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment. A sharp change in this ratio with increasing surfactant concentration indicates the CMC.

-

-

Sample Preparation for Aggregation Number Determination:

-

Prepare a solution of this compound at a concentration significantly above its CMC (e.g., 5-10 times the CMC).

-

Add pyrene to this solution to a final concentration of ~1 µM.

-

Divide this solution into a series of vials.

-

Add increasing volumes of the quencher stock solution to the vials to create a range of quencher concentrations. Ensure the total volume change is minimal to keep the surfactant and probe concentrations nearly constant.

-

-

Fluorescence Measurements:

-

Use a spectrofluorometer to measure the steady-state fluorescence intensity of pyrene.

-

Measure the fluorescence intensity of the solution without any quencher (I₀).

-

Measure the fluorescence intensity at each quencher concentration (I).

-

-

Data Analysis:

-

Plot ln(I₀/I) versus the quencher concentration.

-

According to the Turro-Yekta model for steady-state quenching, for a system where the probe and quencher distribution follows Poisson statistics, the relationship is given by: ln(I₀/I) = [Quencher] / [Micelles]

-

The concentration of micelles can be expressed as: [Micelles] = (C - CMC) / N_agg, where C is the total surfactant concentration.

-

Therefore, ln(I₀/I) = (N_agg * [Quencher]) / (C - CMC).

-

The slope of the linear plot of ln(I₀/I) vs. [Quencher] is equal to N_agg / (C - CMC).

-

The aggregation number (Nagg) can be calculated from the slope.

-

Isothermal Titration Calorimetry (ITC)

Principle:

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions.[3] For surfactant systems, ITC can be used to determine the CMC and the enthalpy of micellization (ΔHmic). By analyzing the shape of the titration curve, the aggregation number can also be estimated, particularly for systems with relatively low aggregation numbers.[4] The experiment typically involves titrating a concentrated surfactant solution (above the CMC) into pure solvent, causing the micelles to dissociate. The heat change associated with this demicellization process is measured.

Experimental Workflow:

Figure 2: Experimental workflow for micelle characterization using Isothermal Titration Calorimetry.

Detailed Experimental Protocol:

-

Materials:

-

This compound

-

High-purity water

-

-

Solution Preparation:

-

Prepare a concentrated solution of this compound in high-purity water. The concentration should be at least 10-20 times the expected CMC.

-

Prepare a sufficient volume of high-purity water to be used as the titrant in the sample cell.

-

Thoroughly degas both the surfactant solution and the water immediately before the experiment to prevent bubble formation in the ITC cell.

-

-

ITC Experiment:

-

Set the experimental temperature of the ITC instrument.

-

Fill the sample cell with the degassed high-purity water.

-

Fill the injection syringe with the degassed concentrated surfactant solution.

-

Program the ITC with the desired injection parameters (e.g., injection volume, spacing between injections, and total number of injections). Typically, small injection volumes (e.g., 2-10 µL) are used.

-

Initiate the titration experiment. The instrument will inject the surfactant solution into the water and measure the resulting heat changes.

-

-

Data Analysis:

-

The raw ITC data consists of a series of heat flow peaks corresponding to each injection.

-

Integrate each peak to determine the heat change per mole of injectant (ΔH).

-

Plot ΔH as a function of the total surfactant concentration in the sample cell.

-

The resulting titration curve will typically show a sigmoidal shape. Below the CMC, the heat change is primarily due to the heat of dilution. As the concentration approaches and surpasses the CMC, the heat change is dominated by the enthalpy of demicellization.

-

The data can be analyzed using various models. The pseudo-phase separation model is often used to determine the CMC and ΔHmic. More complex mass-action models can be employed to simultaneously fit for the CMC, ΔHmic, and the aggregation number (Nagg).[5]

-

Specialized software provided with the ITC instrument or third-party analysis software is typically used for data fitting and parameter extraction.

-

Static Light Scattering (SLS)

Principle:

Static Light Scattering (SLS) is a non-invasive technique that measures the time-averaged intensity of light scattered by molecules in solution.[6] The intensity of scattered light is proportional to the molar mass and concentration of the scattering particles. By measuring the scattered light intensity at different surfactant concentrations above the CMC, the molar mass of the micelles can be determined. The aggregation number is then calculated by dividing the molar mass of the micelle by the molar mass of a single surfactant monomer.

Experimental Workflow:

Figure 3: Experimental workflow for molar mass and aggregation number determination using Static Light Scattering.

Detailed Experimental Protocol:

-

Materials:

-

This compound

-

High-purity water

-

Syringe filters (e.g., 0.22 µm pore size)

-

-

Solution Preparation:

-

Prepare a series of this compound solutions in high-purity water at different concentrations above the CMC.

-

It is crucial to filter all solutions, including the solvent, through a fine-pore filter directly into clean, dust-free light scattering cuvettes to remove any particulate matter that could interfere with the measurements.

-

-

Refractive Index Increment (dn/dc) Measurement:

-

The refractive index increment (dn/dc) is a measure of the change in refractive index of the solution with a change in solute concentration. This value is required for the molar mass calculation and must be determined experimentally using a differential refractometer.

-

-

Static Light Scattering Measurements:

-

Use a static light scattering instrument, which typically includes a laser light source and a detector to measure the scattered light intensity.

-

Measure the scattering intensity of the pure solvent (for background subtraction).

-

Measure the scattering intensity of each surfactant solution at one or more angles. Multi-angle light scattering (MALS) instruments provide more accurate data, especially for larger or non-spherical micelles.

-

-

Data Analysis:

-

The data is typically analyzed using a Debye plot, where Kc/Rθ is plotted against the surfactant concentration above the CMC (c - CMC).

-

K is an optical constant that depends on the wavelength of the incident light, the refractive index of the solvent, and the dn/dc value.

-

c is the concentration of the surfactant in the micelles.

-

Rθ is the excess Rayleigh ratio, which is the difference between the scattering intensity of the solution and the solvent, normalized for various instrumental factors.

-

The relationship is described by the Debye equation: Kc/Rθ = 1/M_w + 2A₂c, where M_w is the weight-average molar mass of the micelles and A₂ is the second virial coefficient (which describes solute-solvent interactions).

-

By extrapolating the linear plot of Kc/Rθ versus c to zero concentration, the y-intercept is equal to 1/M_w.

-

The molar mass of the micelle (M_w) is then calculated.

-

The aggregation number (Nagg) is determined by dividing the molar mass of the micelle by the molar mass of the this compound monomer.

-

Data Presentation: A Case Study with Sodium Dioctyl Sulfosuccinate (Aerosol OT)

As previously mentioned, specific quantitative data for this compound is scarce in the literature. Therefore, to provide an illustrative example, this section presents typical data for a well-characterized sulfosuccinate surfactant, sodium dioctyl sulfosuccinate, also known as Aerosol OT (AOT).

Table 1: Critical Micelle Concentration (CMC) of Sodium Dioctyl Sulfosuccinate (AOT) in Aqueous Solution.

| Temperature (°C) | Method | CMC (mM) | Reference |

| 25 | Surface Tension | 2.5 | [7] |

| 25 | Fluorescence | 2.6 | [8] |

| 25 | Conductivity | 2.4 | [9] |

Table 2: Aggregation Number (Nagg) of Sodium Dioctyl Sulfosuccinate (AOT) in Aqueous Solution.

| Temperature (°C) | Method | Nagg | Reference |

| 25 | Small-Angle Neutron Scattering (SANS) | 15 - 30 | [1] |

| 25 | Time-Resolved Fluorescence Quenching | 22 | [10] |

| 25 | Molecular Dynamics Simulation | ~20-30 | [1] |

Note: The aggregation number of AOT can be influenced by factors such as ionic strength and the presence of additives.

Factors Influencing the Aggregation of Sulfosuccinate Surfactants

The aggregation behavior of sulfosuccinate surfactants, including this compound, can be influenced by several factors:

-

Alkyl Chain Length: Longer hydrophobic tails generally lead to a lower CMC and a higher aggregation number.

-

Head Group Structure: The size and charge of the hydrophilic head group affect the packing of the surfactant molecules in the micelle.

-

Counterion Binding: The nature and concentration of counterions in the solution can screen the electrostatic repulsion between the anionic head groups, promoting micellization at lower concentrations and leading to larger aggregation numbers.[11]

-

Temperature: Temperature can have a complex effect on micellization, often showing a minimum in the CMC at a certain temperature.

-

Presence of Additives: The addition of electrolytes, co-solvents, or other organic molecules can significantly alter the CMC and aggregation number.[12]

Conclusion

The determination of the aggregation number is a fundamental step in the characterization of this compound for its application in research, drug development, and various industrial processes. This technical guide has provided a detailed overview of three robust experimental methodologies: fluorescence quenching, isothermal titration calorimetry, and static light scattering. While specific data for this compound remains to be extensively reported, the detailed protocols and workflows presented herein provide a solid foundation for researchers to undertake these measurements. The illustrative data for the related surfactant, sodium dioctyl sulfosuccinate, serves as a valuable reference point. By applying these techniques, researchers can gain crucial insights into the self-assembly of this compound, paving the way for its rational application in various technological fields.

References

- 1. Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02173D [pubs.rsc.org]

- 2. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Static light scattering - Wikipedia [en.wikipedia.org]

- 7. Aggregation behavior of sodium dioctylsulfosuccinate in aqueous ethylene glycol medium. A case of hydrogen bonding between surfactant and solvent and its manifestation in the surface tension isotherm. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. columbia.edu [columbia.edu]

- 11. Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 12. Aggregation behavior in mixed system of double-chained anionic surfactant with single-chained nonionic surfactant in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Adsorption of Trisodium Sulfosuccinate and its Analogs on Solid Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adsorption isotherms of trisodium (B8492382) sulfosuccinate (B1259242) and its close structural analog, sodium dioctyl sulfosuccinate (Aerosol-OT or AOT), on various solid surfaces. Understanding the interfacial behavior of these sulfosuccinate-based surfactants is critical for a wide range of applications, including pharmaceutical formulations, nanoparticle stabilization, and enhanced oil recovery. This document outlines the theoretical models governing their adsorption, detailed experimental protocols for characterization, and quantitative data from key studies.

Theoretical Framework: Adsorption Isotherms

The adsorption of surfactants at a solid-liquid interface is a complex phenomenon governed by a balance of forces including electrostatic interactions, hydrogen bonding, and hydrophobic interactions.[1] The equilibrium relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed onto the solid surface at a constant temperature is described by an adsorption isotherm.[2][3] Several models are used to describe the adsorption behavior of surfactants, with the Langmuir and Freundlich isotherms being the most common.[3]

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[3]

-

Freundlich Isotherm: This empirical model describes multilayer adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.[3]

-

S-type Isotherm: This isotherm shape suggests a cooperative adsorption process, where the affinity of the surfactant for the surface increases as the surface coverage increases.[4]

-

LS-type Isotherm: This is a two-step isotherm that can indicate different adsorption mechanisms at different concentration ranges.[5]

The selection of an appropriate isotherm model provides insights into the adsorption mechanism and the interactions between the surfactant and the solid surface.[2][3]

Quantitative Data: Adsorption of Sodium Dioctyl Sulfosuccinate (AOT)

While specific data for trisodium sulfosuccinate is limited in publicly available literature, extensive research has been conducted on its close analog, sodium dioctyl sulfosuccinate (AOT). The following tables summarize key quantitative findings from studies on the adsorption of AOT on different solid surfaces.

Table 1: Adsorption Isotherm Parameters for AOT on Various Surfaces

| Solid Surface | Surfactant | Isotherm Type | Maximum Surface Excess (mg/m²) | Reference |

| Calcite | Sodium AOT | S-type | 2.5 | [4] |

| Calcite | Calcium AOT | - | 2.5 | [4] |

| Calcium Oxalate Monohydrate (COM) | Sodium AOT | LS-type | Not explicitly stated, but showed a two-step process | [5] |

| Calcium Oxalate Dihydrate (COD) | Sodium AOT | Sigmoid | Approximately half that of COM | [5] |

| Graphite | AOT | - | Monolayer coverage | [6] |

Table 2: Influence of Experimental Conditions on AOT Adsorption

| Solid Surface | Condition | Observation | Reference |

| Calcite | pH 8.4 ± 0.1 | Stable adsorption plateau | [4] |

| Calcium Oxalate | High ionic strength solution | Two-step adsorption on COM, sigmoid on COD | [5] |

| Polar Surfaces | Aqueous solution | Double layer adsorption | [6] |

| Non-polar Carbon | Aqueous solution | Physical adsorption to a complete monolayer | [6] |

Experimental Protocols

The determination of surfactant adsorption isotherms requires precise and controlled experimental procedures. The following outlines a general methodology based on common practices in the field.

Materials and Reagents

-

Adsorbent: The solid surface of interest (e.g., calcite, silica, activated carbon). The surface area of the adsorbent should be determined using a standard method such as BET nitrogen adsorption.

-

Adsorbate: High-purity this compound or its analog (e.g., AOT).

-

Solvent: Typically deionized water or a buffer solution to maintain constant pH.

-

Electrolyte: An inert salt (e.g., NaCl) to maintain constant ionic strength, if required.

Adsorption Experiment Workflow

The following diagram illustrates a typical workflow for a batch adsorption experiment.

Caption: Workflow for a typical batch adsorption experiment.

Step-by-Step Procedure

-

Preparation of Adsorbent: The solid material is washed with deionized water to remove impurities and then dried in an oven at a specified temperature until a constant weight is achieved.

-

Preparation of Surfactant Solutions: A stock solution of the sulfosuccinate surfactant is prepared. A series of solutions with varying concentrations are then prepared by diluting the stock solution.

-

Adsorption Process: A known mass of the adsorbent is added to a series of flasks, each containing a known volume of the surfactant solution of a specific concentration.

-

Equilibration: The flasks are sealed and agitated in a constant temperature shaker bath for a predetermined period to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation or filtration.

-

Analysis: The concentration of the surfactant remaining in the supernatant is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or total organic carbon (TOC) analysis.

-

Calculation: The amount of surfactant adsorbed per unit mass of the adsorbent (q_e) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

where:

-

C_0 is the initial surfactant concentration.

-

C_e is the equilibrium surfactant concentration.

-

V is the volume of the solution.

-

m is the mass of the adsorbent.

-

-

Isotherm Construction: The adsorption isotherm is constructed by plotting q_e against C_e. The experimental data is then fitted to various isotherm models (e.g., Langmuir, Freundlich) to determine the best-fit model and its parameters.

Adsorption Mechanism and Logical Relationships

The adsorption of anionic surfactants like sulfosuccinates on solid surfaces is a multi-step process influenced by both the surface charge of the adsorbent and the surfactant concentration. The following diagram illustrates the logical relationship of the proposed adsorption mechanism of an anionic surfactant on a positively charged solid surface.

Caption: Proposed mechanism of anionic surfactant adsorption.

At low concentrations, individual surfactant anions adsorb onto a positively charged surface primarily through electrostatic attraction. As the concentration increases, hydrophobic interactions between the adsorbed surfactant tails can lead to the formation of surface aggregates known as hemimicelles. This cooperative process can result in a significant increase in adsorption. At concentrations above the critical micelle concentration (CMC), the adsorption may reach a plateau, and in some cases, a second layer may form with the hydrophobic tails interacting, leading to a bilayer structure.[4]

Conclusion

The adsorption of this compound and its analogs on solid surfaces is a multifaceted process that is crucial for the performance of many industrial and pharmaceutical products. This guide has provided a comprehensive overview of the theoretical models, quantitative data from studies on the closely related AOT, detailed experimental protocols for characterization, and the underlying adsorption mechanisms. For professionals in research and drug development, a thorough understanding of these principles is essential for optimizing formulations and predicting the interfacial behavior of these important surfactants. Further research focusing specifically on this compound is warranted to build a more complete dataset for this compound.

References

- 1. Adsorption/aggregation of surfactants and their mixtures at solid-liquid interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Surfactant Adsorption Isotherms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adsorption of Sodium Diisooctyl Sulfosuccinate onto Calcium Oxalate Crystals. | Prof. Nissim Garti [nissimgarti.huji.ac.il]

- 6. Adsorption of aerosol OT at the solid-liquid interface | Semantic Scholar [semanticscholar.org]

The Influence of Trisodium Sulfosuccinate on the Stability of Lipid Vesicles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid vesicles, such as liposomes, are critical drug delivery vehicles, and their stability is paramount to their therapeutic efficacy. Surfactants are often incorporated into formulations to modulate vesicle properties. This technical guide provides an in-depth analysis of the anticipated effects of the anionic surfactant, trisodium (B8492382) sulfosuccinate (B1259242), on the stability of lipid vesicles. While direct quantitative data for trisodium sulfosuccinate is limited in publicly available literature, this guide synthesizes information on the general behavior of anionic surfactants and structurally related sulfosuccinates to project its impact on key stability parameters, including vesicle size, surface charge, and membrane permeability. Detailed experimental protocols are provided to enable researchers to conduct their own investigations into the specific effects of this compound.

Introduction to Lipid Vesicles and the Role of Surfactants

Lipid vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. Their ability to encapsulate both hydrophilic and hydrophobic drugs makes them versatile carriers in drug delivery.[1][2] However, the inherent instability of lipid vesicles, which can lead to aggregation, fusion, and leakage of the encapsulated content, presents a significant challenge.[3][4]

Surfactants are amphiphilic molecules that can be incorporated into lipid vesicle formulations to enhance their stability and modify their physical properties.[5] Anionic surfactants, such as this compound, possess a negatively charged head group. When integrated into a lipid bilayer, these surfactants can alter the vesicle's surface charge, size, and membrane fluidity, thereby influencing its overall stability and drug release characteristics.[6][7]

This compound: Properties and Anticipated Effects

This compound is an anionic surfactant known for its emulsifying and wetting properties. Based on the behavior of other anionic surfactants, its incorporation into lipid vesicle formulations is expected to have the following effects:

-

Vesicle Size Reduction: An increase in the concentration of this compound is anticipated to lead to a decrease in the mean diameter of lipid vesicles.[5][6] This is attributed to the increased curvature of the lipid bilayer induced by the surfactant molecules.

-

Increased Surface Charge (Zeta Potential): The negatively charged sulfonate head group of this compound will impart a negative charge to the surface of the lipid vesicles. This results in a more negative zeta potential, which increases electrostatic repulsion between vesicles, thereby preventing aggregation and enhancing colloidal stability.[8][9]

-

Modulation of Membrane Permeability: The insertion of surfactant molecules into the lipid bilayer can disrupt the packing of phospholipids (B1166683), leading to an increase in membrane fluidity and permeability.[6][7] This can result in a higher leakage rate of encapsulated hydrophilic molecules. The extent of this effect is dependent on the concentration of the surfactant.

Quantitative Analysis of Surfactant Effects on Vesicle Stability

Table 1: Effect of Anionic Surfactant Concentration on Lipid Vesicle Size and Polydispersity Index (PDI)

| Anionic Surfactant Concentration (mM) | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |

| 0 (Control) | 150 ± 5 | 0.25 ± 0.03 |

| 0.1 | 125 ± 4 | 0.22 ± 0.02 |

| 0.5 | 105 ± 3 | 0.18 ± 0.02 |

| 1.0 | 90 ± 4 | 0.15 ± 0.01 |

| 5.0 | 75 ± 3 | 0.12 ± 0.01 |

Note: This table presents hypothetical data based on general trends observed for anionic surfactants.

Table 2: Effect of Anionic Surfactant Concentration on the Zeta Potential of Lipid Vesicles

| Anionic Surfactant Concentration (mM) | Zeta Potential (mV) |

| 0 (Control) | -15 ± 2 |

| 0.1 | -25 ± 3 |

| 0.5 | -35 ± 3 |

| 1.0 | -45 ± 4 |

| 5.0 | -55 ± 5 |

Note: This table presents hypothetical data based on general trends observed for anionic surfactants. Formulations with a zeta potential greater than ±30 mV are generally considered stable.[9]

Table 3: Effect of Anionic Surfactant Concentration on Calcein (B42510) Leakage from Lipid Vesicles

| Anionic Surfactant Concentration (mM) | Calcein Leakage (%) after 24h |

| 0 (Control) | 5 ± 1 |

| 0.1 | 10 ± 2 |

| 0.5 | 25 ± 3 |

| 1.0 | 40 ± 4 |

| 5.0 | 75 ± 5 |

Note: This table presents hypothetical data based on general trends observed for anionic surfactants.

Experimental Protocols

To quantitatively assess the effect of this compound on lipid vesicle stability, the following experimental protocols can be employed.

Preparation of Lipid Vesicles

The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

-

Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC, dioleoylphosphatidylcholine - DOPC)

-

Cholesterol

-

This compound

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

-

Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask.

-

If incorporating this compound during formation, add the desired amount to the chloroform mixture.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer (pre-heated to above the lipid phase transition temperature) by vortexing or gentle shaking. This will form a suspension of MLVs.

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Vesicle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the mean vesicle diameter and polydispersity index (PDI). Zeta potential is measured using electrophoretic light scattering.

Instrumentation:

-

Zetasizer (e.g., Malvern Zetasizer Nano ZS)

Procedure:

-

Dilute the lipid vesicle suspension with the hydration buffer to an appropriate concentration for measurement.

-

For size measurement, place the diluted sample in a cuvette and measure using the DLS function of the instrument.

-

For zeta potential measurement, inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

-

Measure the electrophoretic mobility, which is then converted to zeta potential by the instrument's software.

-

Perform measurements in triplicate for each sample.

Calcein Leakage Assay

This assay is used to determine the membrane permeability and stability of the lipid vesicles. Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated within vesicles, its fluorescence is low. Leakage of calcein into the surrounding medium results in its dilution and a corresponding increase in fluorescence.

Materials:

-

Calcein

-

Lipid vesicle suspension

-

Triton X-100 (10% v/v solution)

-

Sephadex G-50 column

-

Fluorometer

Procedure:

-

Prepare calcein-containing vesicles by hydrating the lipid film with a concentrated calcein solution (e.g., 50 mM in PBS).

-

Separate the vesicles with encapsulated calcein from the unencapsulated dye by passing the suspension through a Sephadex G-50 size-exclusion chromatography column.

-

Dilute the purified calcein-loaded vesicle suspension to a desired lipid concentration.

-

Add varying concentrations of this compound to the vesicle suspensions.

-

Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

-

At predetermined time points, measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm).

-

After the final time point, add Triton X-100 to each sample to completely lyse the vesicles and release all encapsulated calcein. Measure the maximum fluorescence intensity (F_max).

-

Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Visualizations

Experimental Workflow for Vesicle Preparation and Characterization

Proposed Mechanism of this compound Interaction with a Lipid Vesicle

Conclusion

This compound, as an anionic surfactant, is expected to significantly influence the stability of lipid vesicles. Its incorporation is likely to lead to smaller, more negatively charged vesicles, which would enhance their colloidal stability by reducing aggregation. However, it may also increase the permeability of the vesicle membrane, potentially leading to a faster release of encapsulated contents. The provided experimental protocols offer a robust framework for researchers to quantitatively determine these effects. Further empirical studies are necessary to establish the precise concentration-dependent impact of this compound on lipid vesicle stability and to optimize its use in advanced drug delivery formulations.

References

- 1. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surfactant Effects on Lipid-Based Vesicles Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Surfactant Assisted Rapid-Release Liposomal Strategies Enhance the Antitumor Efficiency of Bufalin Derivative and Reduce Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

Trisodium Sulfosuccinate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of trisodium (B8492382) sulfosuccinate (B1259242), a versatile anionic surfactant with significant applications in the pharmaceutical and research sectors. This document details its chemical structure, physicochemical properties, and functional roles, with a focus on its utility in drug development and formulation. Experimental methodologies and logical workflows are presented to facilitate its practical application in a research setting.

Chemical Structure and Identification

Trisodium sulfosuccinate, also known by its IUPAC name trisodium 2-sulfonatobutanedioate, is the trisodium salt of sulfosuccinic acid.[1][2] Its chemical structure consists of a four-carbon butanedioic acid (succinic acid) backbone with a sulfonate group at the C2 position. The presence of three sodium ions neutralizes the charges on the two carboxylate groups and the sulfonate group, rendering the molecule highly water-soluble.[3]

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 13419-59-5[4] |

| Molecular Formula | C₄H₃Na₃O₇S[4] |

| Molecular Weight | 264.10 g/mol |

| IUPAC Name | trisodium;2-sulfonatobutanedioate |

| InChI | InChI=1S/C4H6O7S.3Na/c5-3(6)1-2(4(7)8)12(9,10,11);;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;;/q;3*+1/p-3[4] |

| InChIKey | ZXGOACRTCPRVON-UHFFFAOYSA-K[4] |

| Canonical SMILES | C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+][4] |

| Synonyms | Sulfosuccinic acid trisodium salt, Trisodium 2-sulfonatosuccinate, Butanedioic acid, 2-sulfo-, trisodium salt[4] |

Physicochemical Properties

This compound's utility in various applications stems from its distinct physicochemical properties, which are summarized in the table below.

| Property | Value |

| Appearance | White crystalline powder or liquid. |

| Solubility | Highly soluble in water (4.314 x 10⁵ mg/L at 25 °C (estimated)).[5] |

| pKa | Data not readily available. The molecule contains two carboxylic acid groups and one sulfonic acid group. The pKa of the sulfonic acid is expected to be low (typically < 2), while the carboxylic acid pKa values are likely in the range of 3-5. |

| Melting Point | Data not readily available. As a salt, it is expected to have a high melting point and likely decomposes before melting. |